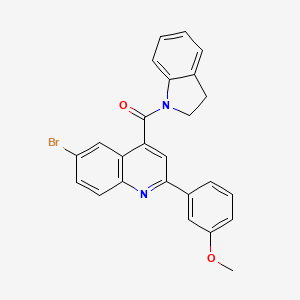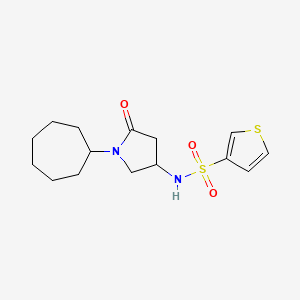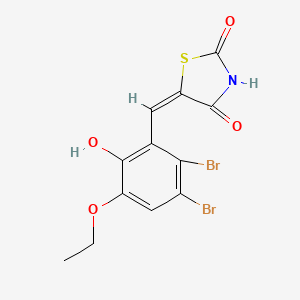
6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound is also known as EMD 534085 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer growth and inflammation. It has also been suggested that it may interact with specific targets in the brain to exert its neuroprotective effects.
Biochemical and Physiological Effects:
6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in cancer growth and inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, it has been found to increase the expression of specific proteins involved in neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline in lab experiments is its potent therapeutic properties. This compound has been extensively studied for its potential therapeutic applications in various diseases, making it an attractive candidate for further research. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for certain research applications.
Zukünftige Richtungen
There are several future directions for research on 6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline. One potential direction is to further investigate its mechanism of action to identify specific targets that may be involved in its therapeutic effects. Another direction is to explore its potential applications in other diseases, such as autoimmune disorders and metabolic diseases. Additionally, future research could focus on developing more efficient synthesis methods to increase the availability of this compound for research purposes.
Synthesemethoden
The synthesis of 6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline involves the reaction of 6-bromo-2-(3-methoxyphenyl)-4-quinolinecarboxylic acid with 2,3-dihydro-1H-indole-1-carboxylic acid in the presence of a coupling reagent and a base. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
6-bromo-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3-methoxyphenyl)quinoline has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by preventing neuronal cell death.
Eigenschaften
IUPAC Name |
[6-bromo-2-(3-methoxyphenyl)quinolin-4-yl]-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O2/c1-30-19-7-4-6-17(13-19)23-15-21(20-14-18(26)9-10-22(20)27-23)25(29)28-12-11-16-5-2-3-8-24(16)28/h2-10,13-15H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYGIQFWZKLBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-benzyl-2-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B6074448.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6074457.png)
![methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B6074474.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074478.png)

![N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6074494.png)


![5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6074511.png)
![1-[4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6074516.png)
![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6074517.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B6074526.png)
![6-chloro-2-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B6074532.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6074537.png)